Higher Computed Lipophilicity (XLogP3) Versus the Non‑Halogenated 4‑Phenyl and Core Scaffold Analogs
The target compound exhibits an XLogP3‑AA of 3.5, which is substantially higher than that of the unsubstituted 4‑phenyl‑1H‑pyrrole‑3‑carboxylic acid (XLogP3‑AA of ca. 1.9) and the core 1,2‑dimethyl‑1H‑pyrrole‑3‑carboxylic acid (XLogP3‑AA of ca. 0.7) [1]. The increase arises from the introduction of two halogen atoms (Br and Cl) on the pendant phenyl ring, which reduce hydrogen‑bonding capacity with water and increase the compound’s preference for hydrophobic environments.
| Evidence Dimension | Computed octanol–water partition coefficient (XLogP3‑AA) |
|---|---|
| Target Compound Data | 3.5 (PubChem 2.1, 2021.05.07 release) |
| Comparator Or Baseline | 4‑Phenyl‑1H‑pyrrole‑3‑carboxylic acid: ~1.9; 1,2‑Dimethyl‑1H‑pyrrole‑3‑carboxylic acid: ~0.7 |
| Quantified Difference | ΔXLogP3 ≈ +1.6 vs. 4‑phenyl analog; ≈ +2.8 vs. core scaffold |
| Conditions | Values calculated by XLogP3 3.0 (PubChem release 2021.05.07); structural comparison across distinct PubChem CIDs |
Why This Matters
A logP shift of this magnitude is decisive for membrane permeability and oral bioavailability predictions, meaning the compound cannot be replaced by less lipophilic pyrrole‑3‑carboxylic acids when passive diffusion is required.
- [1] PubChem Compound Summary for CID 138006638 (target), CID 18984002 (4-phenyl-1H-pyrrole-3-carboxylic acid), CID 10383952 (1,2-dimethyl-1H-pyrrole-3-carboxylic acid). National Center for Biotechnology Information (2026). View Source
